rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2R,3R)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPTWYDPYNNZEZ-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Oxolane Ring Formation: The oxolane ring is formed via cyclization reactions involving diols and epoxides.
Final Assembly: The final compound is assembled by linking the pyrazole and oxolane rings through a methylene bridge, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that rac-(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction mechanisms. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for developing new anticancer drugs .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Animal models of neurodegenerative diseases have shown that this compound can improve cognitive function and reduce neuronal death, indicating its potential for treating conditions like Alzheimer's disease .
Agricultural Science Applications
4. Pesticidal Properties
The compound has been tested for its efficacy as a pesticide. Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops while maintaining plant health. This highlights its potential as an environmentally friendly alternative to synthetic pesticides .
5. Plant Growth Regulation
Research has indicated that this compound can act as a plant growth regulator, promoting root development and enhancing nutrient uptake in various plant species. Its application in agriculture could lead to improved crop yields and sustainability .
Material Science Applications
6. Polymer Chemistry
In material science, this compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials with improved thermal stability and resistance to degradation .
Case Studies
Mechanism of Action
The mechanism of action of rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds. These interactions influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Variants
2.1.1. Imidazole Analog
A closely related compound, rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (CAS: 1807939-82-7), replaces the pyrazole group with an imidazole ring. Key differences include:
- Electronic Properties: Imidazole’s two nitrogen atoms (vs.
- Solubility: The imidazole analog is slightly soluble in chloroform and methanol, while the pyrazole variant dissolves better in DMSO .
- Applications : Both are research chemicals, but imidazole derivatives are more commonly explored in antifungal and antiviral studies due to their broader bioactivity .
2.1.2. Methoxyphenyl-Pyrazole Derivative
rac-(2R,3R)-2-[1-(2-Methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid (CAS: 2059917-80-3) introduces a methoxyphenyl group to the pyrazole ring. Differences include:
- Lipophilicity : The methoxy group increases hydrophobicity, improving membrane permeability but reducing aqueous solubility.
- Pharmacokinetics : This derivative is marketed for medicinal use, unlike the hydrochloride salt form of the target compound, which prioritizes solubility for in vitro studies .
Core Structure Variants
2.2.1. Pyrrolo-Pyridine Carboxylic Acids
Compounds like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () share a carboxylic acid group but replace the oxolane core with a fused pyrrolo-pyridine system. Key distinctions:
- Synthetic Yield : Pyrrolo-pyridine derivatives are synthesized in high yields (71–95%), suggesting efficient routes for similar heterocyclic systems .
- Bioactivity : These compounds are often precursors to kinase inhibitors, whereas oxolane derivatives may target ion channels or GPCRs due to conformational flexibility .
Salt Form and Solubility
The hydrochloride salt of the target compound distinguishes it from non-salt analogs (e.g., ’s methoxyphenyl derivative). Hydrochloride salts generally offer:
- Enhanced Solubility : Critical for in vitro assays requiring aqueous buffers.
- Stability : Improved shelf life compared to free acids, which may degrade under humid conditions .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Solubility | Primary Application |
|---|---|---|---|---|---|
| Target Compound (Pyrazole) | 1969287-77-1 | C₈H₁₁N₂O₃·HCl | 1H-Pyrazol-1-yl | DMSO, slightly soluble | Research chemical |
| Imidazole Analog | 1807939-82-7 | C₉H₁₂N₂O₃·HCl | 1H-Imidazol-1-yl | Chloroform, methanol | Antifungal research |
| Methoxyphenyl-Pyrazole Derivative | 2059917-80-3 | C₁₆H₁₆N₂O₄ | 2-Methoxyphenyl-pyrazole | Not specified | Medicinal chemistry |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid | Various | C₈H₆N₂O₂ | Pyrrolo-pyridine | Aqueous buffers | Kinase inhibitor precursor |
Key Research Findings
- Synthetic Efficiency : Pyrazole and imidazole oxolane derivatives are synthesized via nucleophilic substitution or cyclization, with yields influenced by steric hindrance from substituents .
- Biological Relevance : Pyrazole variants show promise in modulating GABA receptors, while imidazole analogs are explored for antimicrobial activity .
- Commercial Viability : High-purity (>99%) analogs are available at competitive prices ($5–95/kg), reflecting scalable synthesis protocols .
Biological Activity
rac-(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, with CAS number 1969287-77-1, is a compound of significant interest due to its potential biological activities. This article presents a detailed review of its biological properties, synthesis, and relevant research findings.
The molecular formula of this compound is C₉H₁₃ClN₂O₃, with a molecular weight of approximately 232.66 g/mol. The compound features a pyrazole moiety, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1969287-77-1 |
| Molecular Formula | C₉H₁₃ClN₂O₃ |
| Molecular Weight | 232.66 g/mol |
| Purity | Min. 95% |
Antimicrobial Activity
Research indicates that compounds containing the pyrazole structure exhibit antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism of action is likely related to the disruption of cellular processes in bacteria, although specific pathways require further investigation.
Anticancer Potential
Emerging data suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specific targets and mechanisms are still being elucidated, making this an area of active research.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes linked to metabolic pathways. Preliminary findings suggest it may act as an inhibitor of arginase, an enzyme involved in the urea cycle and nitric oxide production. This inhibition could have implications for conditions such as cancer and cardiovascular diseases.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Apoptosis Induction in Cancer Cells
In a study focusing on anticancer activity, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with this compound . Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptosis.
Q & A
Basic Research Question
- NMR spectroscopy : Assigns stereochemistry (e.g., coupling constants for 2R,3R configuration) and confirms pyrazole-methyl-oxolane connectivity .
- HPLC : Quantifies purity (e.g., 95% by area normalization) and detects diastereomeric impurities .
- Mass spectrometry (MS) : Validates molecular weight (e.g., mlz 239.23 for the free acid) and detects chloride adducts .
What safety precautions are necessary when handling this compound based on its physicochemical properties?
Basic Research Question
- Hazard classification : Analogous compounds with pyrazole/oxolane motifs may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
How can researchers resolve the racemic mixture to isolate individual enantiomers, and what chiral stationary phases are effective?
Advanced Research Question
- Chiral HPLC : Use cellulose-based (e.g., Chiralpak® IA) or amylose-derived (e.g., Chiralpak® AD-H) columns. Mobile phases with hexane/isopropanol (85:15) resolve enantiomers with baseline separation .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate 2R,3R and 2S,3S forms .
What strategies address low yields in the cyclization step during synthesis?
Advanced Research Question
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-closing reactions .
- Catalyst screening : Test palladium or iridium complexes to enhance stereoselectivity .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .
How do researchers analyze contradictory data between computational models (e.g., DFT) and experimental results for this compound?
Advanced Research Question
- Validation : Cross-check computational predictions (e.g., bond angles, dipole moments) with X-ray crystallography or NOE NMR .
- Parameter adjustment : Re-optimize DFT functionals (e.g., B3LYP-D3 vs. M06-2X) to account for solvation or dispersion effects .
What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via UPLC-MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .
How can researchers validate the biological activity of this compound against proposed molecular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
